molecular formula C7H7Cl2F2N B1435642 2-Chloro-5-(difluoromethyl)aniline hydrochloride CAS No. 1803567-53-4

2-Chloro-5-(difluoromethyl)aniline hydrochloride

Cat. No. B1435642
M. Wt: 214.04 g/mol
InChI Key: LBNPVKSZNZQSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(difluoromethyl)aniline hydrochloride” is a chemical compound with the molecular formula C7H7Cl2F2N . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 1S/C7H6ClF2N.ClH/c8-5-2-1-4 (7 (9)10)3-6 (5)11;/h1-3,7H,11H2;1H . This indicates the presence of a benzene ring with chlorine and difluoromethyl groups attached, along with an amine group.


Physical And Chemical Properties Analysis

The molecular weight of “2-Chloro-5-(difluoromethyl)aniline hydrochloride” is 214.04 g/mol . It is a powder at room temperature .

Scientific Research Applications

Synthesis of Novel Pesticides

2-Chloro-5-(difluoromethyl)aniline hydrochloride plays a role in the synthesis of novel pesticides. A study described the synthesis of bistrifluron, a pesticide with potent growth-retarding activity against pests, using this compound (Liu An-chan, 2015).

Vibrational Spectra and Quantum Chemical Studies

This compound's vibrational characteristics were examined, providing insights into its functional groups and molecular structure. Density functional theoretical computations were conducted to derive its optimized geometry and vibrational wavenumbers (T. Karthick et al., 2013).

Synthesis of Labelled Polychlorobiphenyls

Used in the synthesis of [14C] labelled polychlorobiphenyls, a compound derived from 2-chloro-5-(difluoromethyl)aniline hydrochloride was instrumental in labeling and tracking these compounds for further studies (A. Bergman et al., 1981).

Development of Polyactive Biocides

It's utilized in developing new biocides with molluscicidal and fungicidal activities, demonstrating its potential in agricultural and environmental applications (F. Asaad et al., 1988).

Ortho-Chlorination of Aryls

This compound has been used in the ortho-chlorination of aryls, highlighting its significance in organic synthesis and chemical engineering (B. Vinayak et al., 2018).

Fluorescence Quenching Studies

Studies on fluorescence quenching have used 2-chloro-5-(difluoromethyl)aniline hydrochloride, contributing to our understanding of molecular interactions and behaviors in different environments (H. S. Geethanjali et al., 2015).

Copper Corrosion Inhibition

Research into copper corrosion inhibition has identified derivatives of 2-chloro-5-(difluoromethyl)aniline hydrochloride as potential inhibitors, indicating its importance in material science and industrial applications (K. F. Khaled, N. Hackerman, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-(difluoromethyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2N.ClH/c8-5-2-1-4(7(9)10)3-6(5)11;/h1-3,7H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNPVKSZNZQSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(difluoromethyl)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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